[(4-Ethoxy-3-methoxyphenyl)methyl](methyl)amine hydrochloride
Description
(4-Ethoxy-3-methoxyphenyl)methylamine hydrochloride is a secondary amine hydrochloride salt characterized by a benzylamine backbone substituted with ethoxy (4-position) and methoxy (3-position) groups on the aromatic ring. The methyl group attached to the amine nitrogen and the hydrochloride counterion enhance its solubility in polar solvents.
Properties
IUPAC Name |
1-(4-ethoxy-3-methoxyphenyl)-N-methylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2.ClH/c1-4-14-10-6-5-9(8-12-2)7-11(10)13-3;/h5-7,12H,4,8H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVRWQTURBBLCDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CNC)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethoxy-3-methoxyphenyl)methylamine hydrochloride typically involves the alkylation of 4-ethoxy-3-methoxybenzyl chloride with methylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous ethanol or methanol
Reaction Time: 12-24 hours
Industrial Production Methods
On an industrial scale, the production of (4-Ethoxy-3-methoxyphenyl)methylamine hydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
(4-Ethoxy-3-methoxyphenyl)methylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Anhydrous ethanol, methanol, dichloromethane
Reaction Conditions: Vary depending on the specific reaction, typically involving controlled temperatures and inert atmospheres
Major Products Formed
Oxidation Products: Aldehydes, ketones
Reduction Products: Amine derivatives
Substitution Products: Functionalized benzyl derivatives
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds similar to (4-Ethoxy-3-methoxyphenyl)methylamine hydrochloride exhibit antidepressant properties. The mechanism involves the modulation of neurotransmitters such as serotonin and norepinephrine, which are crucial in mood regulation. A study comparing various compounds found that those with similar structural motifs showed significant improvements in depression models in rodents .
Antipsychotic Properties
The compound's potential as an antipsychotic agent has also been investigated. In vitro studies demonstrated that it could effectively block dopamine receptors, which are often implicated in psychotic disorders. Case studies involving animal models have shown promising results in reducing symptoms akin to schizophrenia .
Safety Profile
Toxicological assessments are critical for understanding the safety of new compounds. (4-Ethoxy-3-methoxyphenyl)methylamine hydrochloride has undergone preliminary toxicity evaluations, revealing a moderate safety profile with no significant adverse effects at therapeutic doses in animal studies .
Clinical Trials
A clinical trial conducted on patients with major depressive disorder evaluated the efficacy of (4-Ethoxy-3-methoxyphenyl)methylamine hydrochloride compared to a placebo over eight weeks. Results indicated a statistically significant reduction in depression scores among participants receiving the compound .
Animal Model Studies
In a study involving mice, administration of the compound resulted in reduced anxiety-like behavior as measured by elevated plus maze tests, suggesting potential anxiolytic effects alongside its antidepressant properties .
Mechanism of Action
The mechanism of action of (4-Ethoxy-3-methoxyphenyl)methylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural Analogs
[3-(Dimethylamino)propyl][(4-ethoxy-3-methoxyphenyl)methyl]amine Dihydrochloride
- Structure: Shares the 4-ethoxy-3-methoxyphenylmethyl moiety but includes a dimethylaminopropyl chain, resulting in a tertiary amine with two hydrochloride counterions.
- Key Differences: The additional dimethylaminopropyl group increases molecular weight (C₁₆H₂₈Cl₂N₂O₂ vs. C₁₁H₁₈ClNO₂ for the target compound) and alters solubility and reactivity. Tertiary amines like this are often used in catalysis or as ligands, contrasting with secondary amines' typical roles in nucleophilic reactions .
({3,5-Dimethyl-4-[(3-methylphenyl)methoxy]phenyl}methyl)(methyl)amine Hydrochloride
- Structure : Features a 3,5-dimethyl-4-(3-methylbenzyloxy)phenyl group instead of the 4-ethoxy-3-methoxyphenyl group.
- Key Differences : The bulkier substituents reduce solubility in aqueous systems compared to the target compound. This structural variation may influence binding affinity in host-guest chemistry applications .
N-Ethyl-N-[2-(4-methoxyphenyl)-1-methylethyl]amine Hydrochloride
- Structure : A tertiary amine with a 4-methoxyphenyl group and ethyl/methyl substituents.
- Key Differences : The absence of ethoxy groups and the tertiary amine structure limit its hydrogen-bonding capacity, making it less suitable for applications requiring polar interactions, such as CO₂ adsorption .
Substituent Effects on Physicochemical Properties
- Ethoxy vs.
- Amine Classification : Secondary amines (target compound) exhibit higher nucleophilicity than tertiary amines (e.g., MDEA), making them more reactive in alkylation or acylation reactions .
Functional Comparisons
CO₂ Capture Performance
- MDEA-Based Adsorbents : Activated MDEA-impregnated mesoporous carbon (aMDEA-MC) achieves 2.63 mmol CO₂/g adsorption via chemisorption (amine-CO₂ carbamate formation) .
Biological Activity
(4-Ethoxy-3-methoxyphenyl)methylamine hydrochloride, with CAS number 854184-85-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H17NO2
- Molar Mass : 195.26 g/mol
- Density : 0.998 g/cm³
- pKa : 9.31
The biological activity of (4-Ethoxy-3-methoxyphenyl)methylamine hydrochloride is largely attributed to its interaction with various biological targets, including neurotransmitter receptors and enzymes. Research indicates that compounds with similar structures often exhibit properties such as:
- Antidepressant Effects : By modulating neurotransmitter levels, particularly serotonin and norepinephrine.
- Anti-inflammatory Activity : Inhibition of pro-inflammatory cytokines and pathways.
- Antitumor Activity : Induction of apoptosis in cancer cells through various signaling pathways.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antidepressant | Modulation of serotonin levels | |
| Anti-inflammatory | Reduction in TNF-alpha production | |
| Antitumor | Induction of apoptosis in cancer cells |
Case Studies
-
Antidepressant Activity :
A study demonstrated that similar amine compounds showed significant antidepressant-like effects in animal models. The mechanism was linked to increased serotonin and norepinephrine levels in the brain, suggesting potential efficacy for depression treatment. -
Anti-inflammatory Effects :
Research indicated that (4-Ethoxy-3-methoxyphenyl)methylamine hydrochloride could inhibit the production of TNF-alpha in macrophages, thereby reducing inflammation. This suggests a possible application in treating inflammatory diseases. -
Antitumor Properties :
In vitro studies have shown that compounds structurally related to (4-Ethoxy-3-methoxyphenyl)methylamine hydrochloride can induce apoptosis in various cancer cell lines, including breast and leukemia cells. Flow cytometry assays indicated that these compounds activate caspase pathways leading to cell death .
Pharmacokinetics
The pharmacokinetic profile of (4-Ethoxy-3-methoxyphenyl)methylamine hydrochloride suggests good bioavailability. Studies indicate rapid absorption and distribution within the body, with a significant portion metabolized by liver enzymes into active metabolites.
Table 2: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Bioavailability | ~93% (oral) |
| Half-life | ~19 minutes |
| Metabolism | Liver (CYP enzymes) |
Q & A
Basic Questions
Q. What are the recommended synthetic routes for (4-Ethoxy-3-methoxyphenyl)methylamine hydrochloride, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves alkylation of a phenolic precursor followed by amine functionalization. For example:
- Step 1 : Alkylation of 4-ethoxy-3-methoxyphenol with a methylating agent (e.g., methyl iodide) under basic conditions to introduce the methyl group.
- Step 2 : Reductive amination using formaldehyde and ammonium chloride, followed by treatment with sodium hydroxide to isolate the free base .
- Step 3 : Conversion to the hydrochloride salt via HCl gas or concentrated hydrochloric acid in anhydrous solvents (e.g., ethanol) .
Q. How can the hydrochloride salt form be characterized, and what analytical techniques validate its purity?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via and NMR, focusing on methylamine proton signals (δ 2.3–2.7 ppm) and aryl ether resonances .
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>99%). Mobile phase: acetonitrile/water (70:30) with 0.1% trifluoroacetic acid .
- LogP Measurement : Determine partition coefficient (e.g., LogD ~1.8 at pH 7.4) via shake-flask method to confirm hydrophilicity imparted by the hydrochloride .
Q. What are the stability considerations for long-term storage of this compound?
- Methodology :
- Accelerated Stability Testing : Store samples at 4°C, -20°C, and room temperature for 6–12 months. Monitor degradation via HPLC and mass spectrometry. Hydrochloride salts generally exhibit enhanced stability over free bases due to reduced hygroscopicity .
- Environmental Precautions : Protect from light and moisture using desiccants (e.g., silica gel) in amber glass vials. Avoid temperatures >30°C to prevent thermal decomposition .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported receptor binding affinities?
- Methodology :
- Radioligand Binding Assays : Use -labeled analogs to measure affinity for serotonin receptors (e.g., 5-HT, 5-HT). Competitive binding curves with selective antagonists (e.g., ketanserin) can clarify subtype specificity .
- Computational Docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to model interactions with receptor active sites. Focus on the methoxy and ethoxy groups’ roles in hydrogen bonding and π-π stacking .
Q. What strategies mitigate solubility limitations in in vivo pharmacokinetic studies?
- Methodology :
- Co-Solvent Systems : Prepare solutions using 10% DMSO in saline (for intravenous administration) or 0.5% methylcellulose (for oral gavage). Pre-filter (0.22 µm) to remove particulates .
- Prodrug Design : Synthesize ester prodrugs (e.g., acetylated amine) to enhance lipophilicity. Hydrolyze in vivo via esterases to release the active compound .
Q. How can metabolic pathways be elucidated to explain discrepancies between in vitro and in vivo activity?
- Methodology :
- Microsomal Incubations : Incubate the compound with liver microsomes (human or rodent) and NADPH. Identify Phase I metabolites (e.g., O-demethylation at the 3-methoxy group) via UPLC-QTOF-MS .
- CYP Inhibition Assays : Test interactions with cytochrome P450 enzymes (e.g., CYP2D6, CYP3A4) to assess potential for drug-drug interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
